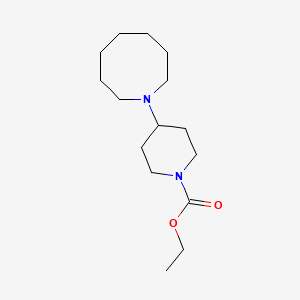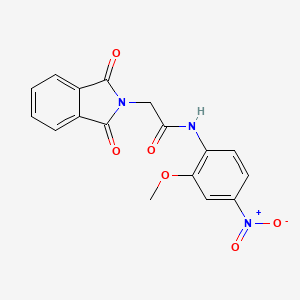
2-(4-tert-butylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-tert-butylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide, also known as BAY 11-7082, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was originally developed as an inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a critical role in inflammatory and immune responses. In recent years, BAY 11-7082 has been investigated for its effects on cancer, neurodegenerative diseases, and other conditions.
作用機序
2-(4-tert-butylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide 11-7082 acts as an inhibitor of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. By inhibiting NF-κB, this compound 11-7082 can reduce inflammation, promote apoptosis (programmed cell death), and inhibit the growth and survival of cancer cells. This compound 11-7082 has also been shown to modulate other signaling pathways, such as the Wnt/β-catenin pathway, which plays a role in cancer and stem cell biology.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have a range of biochemical and physiological effects, depending on the cell type and context. In cancer cells, this compound 11-7082 can induce apoptosis, inhibit cell proliferation, and sensitize cells to chemotherapy and radiation therapy. In immune cells, this compound 11-7082 can reduce inflammation and cytokine production. In neuronal cells, this compound 11-7082 can protect against oxidative stress and neurotoxicity. However, the effects of this compound 11-7082 can also be cell-type-specific and context-dependent, and further research is needed to fully understand its mechanisms of action.
実験室実験の利点と制限
2-(4-tert-butylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide 11-7082 has several advantages and limitations for lab experiments. One advantage is its specificity for NF-κB inhibition, which allows researchers to study the role of NF-κB in various biological processes. Another advantage is its ability to penetrate the blood-brain barrier, which makes it a potential therapeutic agent for neurodegenerative diseases. However, this compound 11-7082 also has limitations, such as its potential toxicity and off-target effects, which can complicate the interpretation of experimental results. Additionally, the synthesis of this compound 11-7082 is complex and requires specialized expertise and equipment.
将来の方向性
There are several future directions for research on 2-(4-tert-butylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide 11-7082. One area of interest is the development of this compound 11-7082 derivatives with improved specificity and potency. Another area of interest is the investigation of this compound 11-7082 in combination with other drugs or therapies, such as chemotherapy or immunotherapy. Additionally, further research is needed to fully understand the mechanisms of action of this compound 11-7082 and its potential therapeutic applications in various diseases and conditions.
合成法
The synthesis of 2-(4-tert-butylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide 11-7082 involves several steps, starting with the reaction of 4-tert-butylphenol with 4-methyl-2-nitroaniline to form this compound. This compound is then purified through a series of chemical reactions, including crystallization and chromatography, to obtain the final product. The synthesis of this compound 11-7082 is a complex process that requires expertise in organic chemistry.
科学的研究の応用
2-(4-tert-butylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide 11-7082 has been extensively studied for its potential therapeutic applications. One of the main areas of research is cancer, where it has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. This compound 11-7082 has also been investigated for its effects on neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.
特性
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13-5-10-16(17(11-13)21(23)24)20-18(22)12-25-15-8-6-14(7-9-15)19(2,3)4/h5-11H,12H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZPEDMKIWFUOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-(1H-indol-1-yl)ethanamine](/img/structure/B5012087.png)
![1-[(2-naphthyloxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate](/img/structure/B5012090.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-di-2-pyridinyl-6-quinoxalinecarboxamide](/img/structure/B5012092.png)
![N-ethyl-2-(1H-pyrazol-1-yl)-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5012096.png)

![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B5012114.png)
![N-1,3-thiazol-2-yl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamide](/img/structure/B5012116.png)
![methyl N-{[6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-valinate](/img/structure/B5012124.png)
![N-cyclopropyl-2-{[1-(4-ethylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B5012131.png)
![4-(4-nitrophenyl)-2-[(3-phenyl-2-propen-1-yl)thio]-1,3-thiazole](/img/structure/B5012134.png)

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4,4,4-trifluorobutyl)-3-piperidinol](/img/structure/B5012150.png)
